molecular formula C24H29I2N3O B1677850 YO-Pro-1 CAS No. 152068-09-2

YO-Pro-1

Cat. No. B1677850
M. Wt: 629.3 g/mol
InChI Key: ULHRKLSNHXXJLO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

YO-Pro-1, also known as Oxazole Yellow, is a DNA green fluorescent dye . It is an unsymmetrical C1 cyanine dye having 1,3-benzoxazol-2-yl and quinolinium-4-yl substituents . It is commonly used for the detection of apoptotic and necrotic cells .


Molecular Structure Analysis

The molecular formula of YO-Pro-1 is C24H29I2N3O . The CAS registry number, chemical structure, chemical abstract (CA) index name, and other chemical names are listed in the Handbook of Fluorescent Dyes and Probes .


Chemical Reactions Analysis

YO-Pro-1 is a non-membrane permeable dye with high affinity for DNA . It exhibits bright green fluorescence when it binds to DNA . The dye does not enter live cells, but it can penetrate the compromised plasma membrane of apoptotic and necrotic cells .


Physical And Chemical Properties Analysis

The physical form, solubility, melting point, boiling point, pKa, absorption maxima, emission maxima, molar extinction coefficient, and quantum yield of YO-Pro-1 are listed in the Handbook of Fluorescent Dyes and Probes .

Scientific Research Applications

Application in Apoptosis Detection

  • Summary of Application: YO-PRO-1 is used as an early marker of apoptosis following radiofrequency ablation of colon cancer liver metastases . It is a green fluorescent DNA marker for cells with compromised plasma membrane, making it a potential early marker of cell death .
  • Methods of Application: YO-PRO-1 is applied on liver tissue adherent on the RF electrode used for colon cancer liver metastases ablation, as well as on biopsy samples from the center and the margin of the ablation zone .
  • Results or Outcomes: Following radiofrequency ablation of human colon cancer liver metastases, more than 90% of cells were positive for YO-PRO-1 .

Application in Cell Viability Assays

  • Summary of Application: YO-PRO-1 is used in Vybrant™ Apoptosis Assay Kits for distinguishing apoptotic and necrotic cells from healthy cells . It selectively permeates apoptotic cells’ plasma membrane and labels these cells, emitting medium-intensity green fluorescence .
  • Methods of Application: The Vybrant™ Apoptosis Assay Kit provides a quick and convenient cell-based dye method for distinguishing apoptotic and necrotic cells from healthy cells, which can then be displayed through flow cytometry .
  • Results or Outcomes: Necrotic cells can be stained red with Propidium Iodide (PI), while apoptotic cells are labeled with YO-PRO-1, emitting medium-intensity green fluorescence .

Safety And Hazards

YO-Pro-1 can cause serious eye irritation and skin irritation. It is toxic if swallowed . It is recommended to wear respiratory protection, avoid dust formation, and ensure adequate ventilation when handling YO-Pro-1 .

Future Directions

YO-Pro-1 is a promising tool for the detection of apoptotic and necrotic cells. It has been applied in liver parenchymal tissue for the first time . The results suggest that YO-Pro-1 is a very sensitive marker of early cellular events reflecting an early and widespread plasma membrane injury that allows YO-Pro-1 penetration into the cells . Future research may focus on its application in other types of tissues and cells.

properties

IUPAC Name

trimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O.2HI/c1-25-22-12-7-8-13-23(22)28-24(25)18-19-14-16-26(15-9-17-27(2,3)4)21-11-6-5-10-20(19)21;;/h5-8,10-14,16,18H,9,15,17H2,1-4H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHRKLSNHXXJLO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2O/C1=C\C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29I2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80934415
Record name 3-Methyl-2-({1-[3-(trimethylazaniumyl)propyl]quinolin-4(1H)-ylidene}methyl)-3H-1,3-benzoxazol-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

629.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

YO-Pro-1

CAS RN

152068-09-2
Record name YO-Pro 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152068092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-2-({1-[3-(trimethylazaniumyl)propyl]quinolin-4(1H)-ylidene}methyl)-3H-1,3-benzoxazol-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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